An In-depth Technical Guide to 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazinone Scaffold in Medicinal Chemistry
The 2H-benzo[b]oxazin-3(4H)-one heterocyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development across various therapeutic areas. These activities include applications as kinase inhibitors for oncology[1], as well as antifungal, antidiabetic, antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral agents[2][3][4][5][6][7][8][9][10][11]. The versatility of the benzoxazinone skeleton, its relative synthetic accessibility, and the ability to readily modify its substitution pattern allow for the fine-tuning of its biological and physicochemical properties. This guide focuses on a specific, halogenated derivative, 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one , providing a comprehensive overview of its known properties and its scientific context within drug discovery.
Physicochemical Properties of 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized from available sources and by comparison with closely related analogs.
| Property | Value | Source |
| CAS Number | 1154740-66-5 | [12] |
| Molecular Formula | C₈H₅BrClNO₂ | [12] |
| Molecular Weight | 262.49 g/mol | [12] |
| Appearance | White to tan solid (predicted) | [13] |
| Purity | ≥97% (commercially available) | [12] |
| Storage | Sealed in a dry place at room temperature | [12] |
Note: Appearance is predicted based on the appearance of the closely related 6-Bromo-5-fluoro-2H-benzo[b][1][3]oxazin-3(4H)-one.
Molecular Structure and Spectroscopic Characterization
The chemical structure of 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one is characterized by a benzene ring fused to an oxazine ring, with a bromine atom at position 6 and a chlorine atom at position 5.
Caption: Chemical structure of 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one.
Predicted Spectroscopic Data
Based on data from structurally similar compounds, the following spectral characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the oxazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the carbonyl group. Data for related compounds suggest aromatic protons will appear in the range of δ 7-8 ppm[14].
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon is expected to have a characteristic downfield shift (typically >160 ppm). A published spectrum for 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][15]oxazine provides a reference for the expected chemical shifts of the carbon atoms in the benzoxazine core[16].
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), the C=O (carbonyl) group of the lactam (around 1680-1700 cm⁻¹), and C-Br/C-Cl bonds in the fingerprint region. IR spectra of related 6-substituted-1-hydroxy-1,2,3-benzotriazoles show characteristic vibrations for the ring system between 1510-875 cm⁻¹[14].
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Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of fragments such as CO, Br, Cl, and HCl/HBr, which is a common fragmentation pathway for halogenated heterocyclic compounds[8].
Synthesis and Reactivity
A common and effective method for the synthesis of the 2H-benzo[b]oxazin-3(4H)-one core involves the cyclization of an appropriate 2-aminophenol derivative with a chloroacetyl chloride[4][5].
Caption: Proposed synthetic workflow for 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is based on the established synthesis of 6-chloro-2H-benzo[b][1][3]oxazin-3(4H)-one and is expected to be a viable route to the target compound[2].
Step 1: Acylation of 2-Amino-4-bromo-5-chlorophenol
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To a solution of 2-amino-4-bromo-5-chlorophenol in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add one equivalent of chloroacetyl chloride dropwise with vigorous stirring.
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Allow the reaction to warm to room temperature and stir until completion (monitor by thin-layer chromatography).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, N-(4-Bromo-5-chloro-2-hydroxyphenyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
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Dissolve the crude intermediate from Step 1 in anhydrous dimethylformamide (DMF).
-
Add an excess of a weak base, such as potassium carbonate (approximately 2 equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one.
Rationale behind experimental choices: The use of an aprotic solvent in Step 1 prevents unwanted side reactions with the acyl chloride. The base neutralizes the HCl generated during the acylation. In Step 2, DMF is a suitable high-boiling polar aprotic solvent for the S(_N)2-type cyclization, and potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, initiating the intramolecular cyclization.
The reactivity of the benzoxazinone core is influenced by the electron-withdrawing nature of the halogen substituents, which can affect the acidity of the N-H proton and the electrophilicity of the carbonyl carbon. The heterocyclic ring can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions under certain conditions[10].
Potential Applications in Drug Discovery
The strategic placement of halogen atoms on a drug-like scaffold can significantly enhance its therapeutic properties. Halogens can increase metabolic stability, improve membrane permeability, and provide additional points of interaction with biological targets. The bromo and chloro substituents on the 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one scaffold make it an intriguing candidate for several therapeutic applications:
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Anticancer Agents: Many kinase inhibitors feature halogenated aromatic rings that can form crucial interactions within the ATP-binding pocket of kinases[1][9]. The benzoxazole core, a related heterocyclic system, is a key component of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are important in anti-angiogenic cancer therapy[11].
-
Antimicrobial Agents: The benzoxazinone scaffold is a known pharmacophore for antimicrobial activity[3][4]. The addition of halogens can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls.
-
Other Therapeutic Areas: The broad biological activity of benzoxazinones suggests that 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one could be explored for a variety of other applications, including as an anti-inflammatory or neuroprotective agent[5][6][7].
Safety and Handling
Specific toxicity data for 6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one are not available. However, based on the GHS classification of the closely related 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, it is prudent to handle this compound with care[15]. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Bromo-5-chloro-2H-benzo[b]oxazin-3(4H)-one is a halogenated derivative of a medicinally important heterocyclic scaffold. While detailed experimental characterization of this specific molecule is limited in the public domain, its synthesis is feasible through established chemical routes. The known biological activities of related benzoxazinones suggest that this compound holds significant potential as a building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its therapeutic potential.
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